(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-3-29(4-2)33(31,32)22-13-14-24(28-15-9-6-10-16-28)23(18-22)27-25(30)21(19-26)17-20-11-7-5-8-12-20/h5,7-8,11-14,17-18H,3-4,6,9-10,15-16H2,1-2H3,(H,27,30)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYGASLSPZULK-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide, with a CAS number of 521283-33-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 466.6 g/mol
Research indicates that this compound may exert its biological effects through several pathways, including:
- Inhibition of Specific Enzymes : The compound may interact with various enzymes involved in inflammatory and pain pathways, similar to other compounds that target cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Modulation of Cytokine Production : Preliminary studies suggest that it could modulate the synthesis of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Anti-inflammatory Activity
A study focusing on related compounds demonstrated significant anti-inflammatory effects. For instance, compounds structurally similar to this compound reduced the production of nitrite and pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled experiment using animal models, administration of structurally related compounds resulted in significant reductions in paw edema induced by complete Freund's adjuvant (CFA). The results indicated a dose-dependent response, with higher doses correlating with greater reductions in inflammation .
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 5 | 61.8 |
| 10 | 68.5 |
| 50 | 90.5 |
Case Study 2: Cytokine Modulation
In vitro studies showed that treatment with related compounds significantly decreased levels of IL-1β and TNFα when stimulated by lipopolysaccharide (LPS). This highlights the potential for this compound to modulate immune responses effectively.
Comparison with Similar Compounds
Structural Analogues of Cyanoenamide Derivatives
The compound shares structural features with several cyano-containing enamides and acetamides, as highlighted in the evidence:
Table 1: Structural and Spectroscopic Comparison of Selected Analogues
Key Observations:
Substituent Effects on Bioactivity :
- The diethylsulfamoyl group in the target compound may improve solubility compared to the trifluoromethyl group in XCT790 .
- The piperidin-1-yl moiety could enhance membrane permeability relative to bulkier groups like thiazole or thiophene in .
Stereochemical Impact :
- The Z-configuration is critical for maintaining planar geometry in α,β-unsaturated systems, as seen in the cGAS-binding compound and the thiazol-2-yl derivative .
Spectroscopic and Physicochemical Properties
NMR and MS Trends:
Preparation Methods
Core Structural Decomposition
The target molecule comprises three distinct domains:
- Aryl sulfonamide moiety : 5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl group.
- α,β-Unsaturated enamide backbone : (Z)-configured prop-2-enamide with a cyano substituent.
- Aromatic terminus : Phenyl group at the β-position.
Retrosynthetically, the molecule dissects into:
- Sulfonamide-piperidine-aniline precursor (for Ullmann-type coupling).
- Cyanoacetamide intermediate (for Knoevenagel condensation).
- Benzaldehyde derivative (for alkene formation).
Synthesis of the 5-(Diethylsulfamoyl)-2-Piperidin-1-Ylphenyl Amine Intermediate
Diethylsulfamoyl Group Installation
The 5-position sulfonamide is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized aryl chloride. A representative protocol involves:
- Chlorosulfonylation :
Treatment of 2-nitro-5-chlorobenzenesulfonyl chloride with diethylamine in dichloromethane at 0–5°C yields 5-chloro-2-nitrobenzenesulfonamide. - Nitro Reduction :
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 5-chloro-2-aminobenzenesulfonamide. - Piperidine Coupling :
Heating the chloroarene with piperidine in DMF at 110°C for 24 h facilitates SNAr displacement, yielding 5-(diethylsulfamoyl)-2-piperidin-1-ylaniline.
Key Data :
Cyanoacetamide Backbone Assembly
Amide Bond Formation
The aniline intermediate undergoes coupling with cyanoacetic acid using carbodiimide-mediated activation:
- Reagent System :
Cyanoacetic acid (1.2 eq), 1,3-diisopropylcarbodiimide (DIC, 1.1 eq) in tetrahydrofuran (THF) at reflux. - Workup :
Precipitation in ice-water followed by recrystallization from ethyl acetate/hexanes affords 2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide.
Optimization Note :
- Excess DIC (1.5 eq) and prolonged reflux (6 h) increase yield to 94%.
- Alternative activators (EDC/HOBt) show inferior performance (yield <80%).
Z-Selective Knoevenagel Condensation
Enamide Formation
The critical (Z)-alkene geometry is achieved via acid-catalyzed condensation between the cyanoacetamide and benzaldehyde:
- Conditions :
- Stereochemical Control :
Purification :
- Hot filtration from isopropanol removes unreacted starting materials.
- Final recrystallization in ethyl acetate/hexanes yields 85–88% pure (Z)-enamide.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 60:40 MeCN/H₂O) shows ≥99.5% purity with t_R = 8.45 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Z:E Ratio | Purity (%) | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | 88 | 95:5 | 99.5 | High |
| EDC/HOBt activation | 78 | 90:10 | 98.2 | Moderate |
| Solid-phase synthesis | 65 | 85:15 | 97.8 | Low |
Key Findings :
- DIC-mediated coupling in THF achieves optimal balance of yield and stereoselectivity.
- Triethylorthoformate acts as both dehydrating agent and acid scavenger, suppressing side reactions.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies (10 kg/batch) demonstrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
